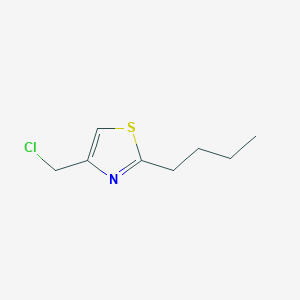
2-ブチル-4-(クロロメチル)-1,3-チアゾール
概要
説明
2-Butyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring, a sulfur and nitrogen-containing five-membered ring, substituted with a butyl group and a chloromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学的研究の応用
2-Butyl-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
Target of action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .
Mode of action
Once the targets have been identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and structural studies to understand how the compound binds to its targets .
Biochemical pathways
The compound’s effects on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. These studies can help understand how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound can be studied using various cell-based assays. These studies can help understand the physiological effects of the compound .
Action environment
The influence of environmental factors on the compound’s action can be studied using various experimental models. These studies can help understand how factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-butylthiazole with chloromethylating agents under controlled conditions. One common method is the chloromethylation of 2-butylthiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes.
化学反応の分析
Types of Reactions: 2-Butyl-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Butyl-4-(chloromethyl)-1,3-thiazole sulfoxide and sulfone.
Reduction: 2-Butyl-4-(chloromethyl)-1,3-thiazole thiol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
類似化合物との比較
2-Methyl-4-(chloromethyl)-1,3-thiazole
2-Ethyl-4-(chloromethyl)-1,3-thiazole
2-Propyl-4-(chloromethyl)-1,3-thiazole
Uniqueness: 2-Butyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs. The presence of the butyl group, in particular, can affect its physical properties and its interaction with biological targets.
This comprehensive overview provides a detailed understanding of 2-Butyl-4-(chloromethyl)-1,3-thiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-butyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYVSFANGSMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


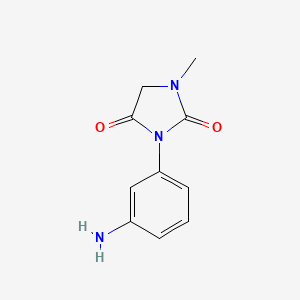

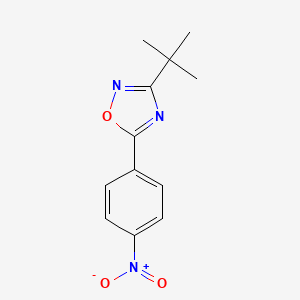
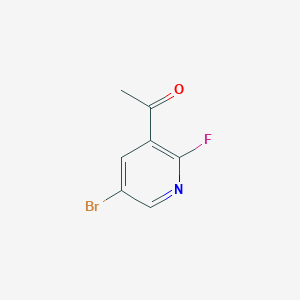
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)
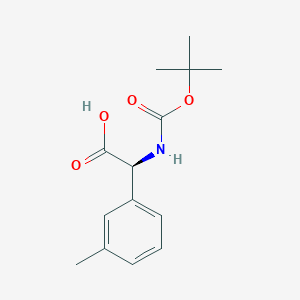
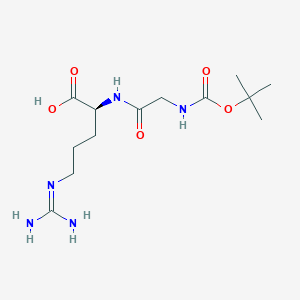
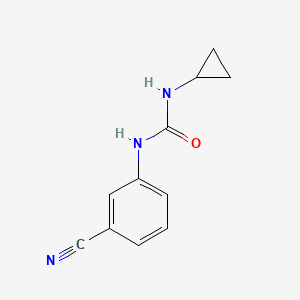
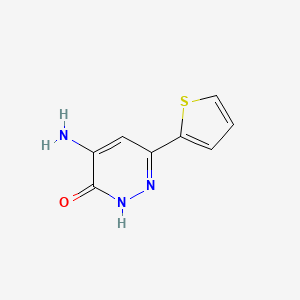
![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
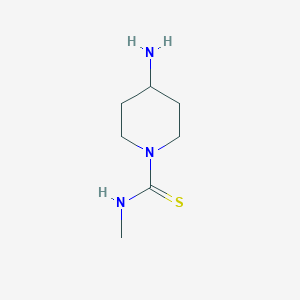
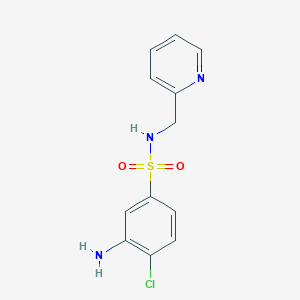
![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
